molecular formula C7H9N3 B11718551 1-(Pyrimidin-5-yl)propan-1-imine

1-(Pyrimidin-5-yl)propan-1-imine

Cat. No.: B11718551
M. Wt: 135.17 g/mol
InChI Key: PMONSSRXZGWYCV-UHFFFAOYSA-N
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Description

1-(Pyrimidin-5-yl)propan-1-imine is a chemical compound with the molecular formula C7H9N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-5-yl)propan-1-imine typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of pyrimidine with propan-1-imine in the presence of a catalyst. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 80-100°C .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-5-yl)propan-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

1-(Pyrimidin-5-yl)propan-1-imine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-5-yl)propan-1-imine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 1-(Pyrimidin-5-yl)propan-1-imine is unique due to its specific imine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

1-pyrimidin-5-ylpropan-1-imine

InChI

InChI=1S/C7H9N3/c1-2-7(8)6-3-9-5-10-4-6/h3-5,8H,2H2,1H3

InChI Key

PMONSSRXZGWYCV-UHFFFAOYSA-N

Canonical SMILES

CCC(=N)C1=CN=CN=C1

Origin of Product

United States

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